molecular formula C7H4FN3O5 B11514325 2-Fluoro-4,6-dinitrobenzamide

2-Fluoro-4,6-dinitrobenzamide

Cat. No.: B11514325
M. Wt: 229.12 g/mol
InChI Key: KDTIDOUVKSLCTQ-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dinitrobenzamide is an organic compound characterized by the presence of a fluorine atom and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,6-dinitrobenzamide typically involves the nitration of 2-fluorobenzamide. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the fluorine atom more susceptible to substitution by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.

    Reduction: Hydrogen gas, palladium catalyst; room temperature or elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-4,6-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4,6-dinitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    2-Fluoro-4-nitrobenzamide: Lacks one nitro group compared to 2-Fluoro-4,6-dinitrobenzamide, resulting in different reactivity and applications.

    4,6-Dinitrobenzamide:

    2-Fluoro-3,5-dinitrobenzamide: Similar structure but with nitro groups in different positions, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-fluoro-4,6-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O5/c8-4-1-3(10(13)14)2-5(11(15)16)6(4)7(9)12/h1-2H,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTIDOUVKSLCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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